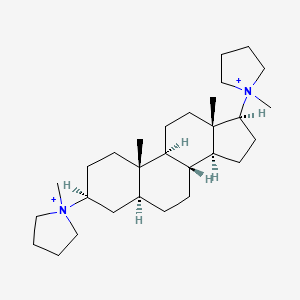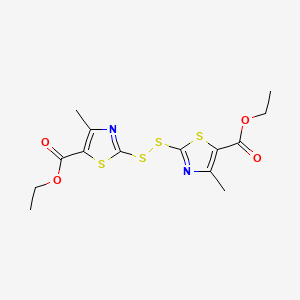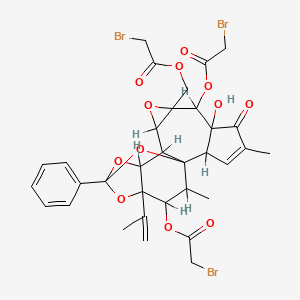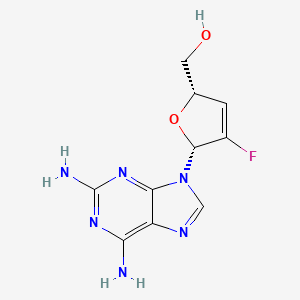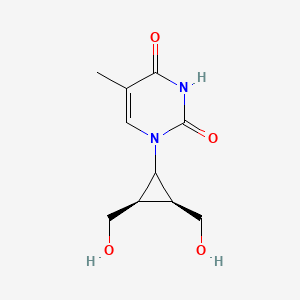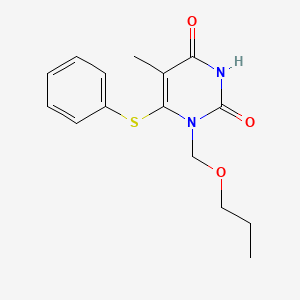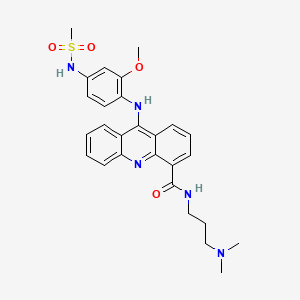![molecular formula C8H13N7O B12795499 2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol CAS No. 6338-82-5](/img/structure/B12795499.png)
2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- is a complex organic compound with the molecular formula C8H13N7O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- typically involves the reaction of 5-amino-3-ethyl-1,2,3-triazolo[4,5-d]pyrimidine with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reactants and stringent quality control measures. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Uniqueness
Ethanol,2-[(5-amino-3-ethyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)amino]- stands out due to its unique triazolopyrimidine structure, which imparts specific biological activities and reactivity.
Properties
CAS No. |
6338-82-5 |
|---|---|
Molecular Formula |
C8H13N7O |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-[(5-amino-3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C8H13N7O/c1-2-15-7-5(13-14-15)6(10-3-4-16)11-8(9)12-7/h16H,2-4H2,1H3,(H3,9,10,11,12) |
InChI Key |
UNWHTCFULRUSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC(=C2N=N1)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)

![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)



